molecular formula C13H14F3NO B1609808 N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide CAS No. 601487-88-1

N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1609808
CAS No.: 601487-88-1
M. Wt: 257.25 g/mol
InChI Key: JUKKOFDOKRVDKM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent numbering. The parent structure is 2,3-dihydro-1H-indene , a bicyclic system comprising fused benzene and cyclopentene rings. The substituents are:

  • An ethyl group at position 5 of the indene backbone.
  • A trifluoroacetamide group (-NHC(O)CF₃) at position 2.

The IUPAC name reflects these features unambiguously:
This compound.

Molecular Formula and Mass Spectrometric Validation

The molecular formula C₁₃H₁₄F₃NO (molecular weight: 257.25 g/mol) is validated through high-resolution mass spectrometry (HRMS). Key fragments observed in electron ionization (EI) spectra include:

m/z (Da) Fragment Interpretation
257.25 [M]⁺ (Molecular ion)
212.11 [M – CF₃]⁺
158.08 Indenyl backbone + ethyl

HRMS data confirm the presence of the trifluoroacetamide moiety (CF₃CO-) and the ethyl-substituted indene core.

CAS Registry and Alternative Identifier Systems

The compound is cataloged under multiple identifier systems:

Identifier Type Value Source
CAS Registry Number 601487-88-1 PubChem, Chemsrc
DSSTox Substance ID DTXSID50436330 EPA DSSTox
Wikidata Entry Q82251601 Wikidata
SMILES String CCC1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1 PubChem

These identifiers ensure cross-referencing across chemical databases and regulatory frameworks.

Comparative Structural Taxonomy Within Indenyl Derivatives

The compound belongs to the indenyl trifluoroacetamide family, distinguished by its substitution pattern. Key structural comparisons include:

Compound Name Substituents Key Structural Differences
N-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Ethyl groups at positions 5 and 6 Increased hydrophobicity and steric bulk
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Acetyl group at position 5 Enhanced electrophilicity at the ketone site
Transition metal indenyl complexes Coordinated to metals (e.g., Zr, Ti) η⁵ or η³ bonding modes alter reactivity

The ethyl group at position 5 in the target compound reduces ring strain compared to unsubstituted indenyl derivatives, while the trifluoroacetamide group introduces strong electron-withdrawing effects, influencing solubility and reactivity.

Properties

IUPAC Name

N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-2-8-3-4-9-6-11(7-10(9)5-8)17-12(18)13(14,15)16/h3-5,11H,2,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKKOFDOKRVDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436330
Record name N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601487-88-1
Record name N-(5-Ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601487-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 5-ethyl-2,3-dihydro-1H-inden-2-yl Amine Core

The key intermediate for the target compound is 5-ethyl-2,3-dihydro-1H-inden-2-amine or its derivatives. Two primary synthetic strategies have been reported:

Regioselective Friedel-Crafts Acetylation and Hydrogenation Route

  • Starting from commercially available 2-aminoindan, the amino group is first protected.
  • Sequential regioselective Friedel-Crafts acetylations introduce acetyl groups at the 5- and 6-positions of the indane ring.
  • These acetyl groups are then reduced by catalytic hydrogenation to ethyl groups, yielding 5,6-diethyl-2,3-dihydro-1H-inden-2-amine derivatives.
  • The process avoids halogenated solvents by using acetyl chloride as both reagent and solvent, enhancing safety and environmental compatibility.
  • This method achieves an overall yield of approximately 49% over six steps, demonstrating efficiency and regioselectivity.

Protection-Acetylation-Reduction-Deprotection Process

  • The amino group of 2-aminoindan is protected initially.
  • The ring is acetylated in the protected compound.
  • The acetyl group is reduced to ethyl to form monoethyl derivatives.
  • A second acetylation and reduction step introduces the second ethyl group.
  • Finally, deprotection yields the diethylated amine.
  • This process avoids the use of Grignard reagents and nitrites, providing high regioselectivity and yield.

Preparation of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Intermediate

  • The amine intermediate is converted to the corresponding trifluoroacetamide by reaction with trifluoroacetylating agents.
  • The acetylated intermediate N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is prepared using halogenated solvents such as dichloromethane.
  • The reaction mixture is stirred and refluxed gently at 40-55 °C, followed by slow addition of heptane to precipitate the product.
  • The solid product is filtered, washed with dichloromethane/heptane mixtures, and dried under vacuum.
  • This step yields the acetylated trifluoroacetamide intermediate in high purity and yield (~88.7%).

Catalytic Hydrogenation to Form N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

  • The acetyl group on the trifluoroacetamide intermediate is hydrogenated to an ethyl group.
  • Hydrogenation is carried out under mild conditions (e.g., 3 bar hydrogen pressure, 40-85 °C).
  • Catalysts used include palladium on carbon (Pd-C), Raney nickel, Wilkinson's catalyst, or rhodium complexes.
  • The reaction mixture is filtered to remove the catalyst, and the product is isolated by crystallization.
  • The final product is obtained with high yield and purity (up to 94% reported for related intermediates).

Alternative Synthetic Routes and Related Processes

  • Other synthetic routes involve the preparation of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole derivatives, which share structural similarity.
  • These routes typically involve multi-step transformations starting from 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester or alpha,alpha'-dibromo-o-xylene.
  • Key steps include methylation, alkylation, formation of acid chlorides, reaction with malonic acid derivatives, bromination, and formamide treatment.
  • Final hydrogenation steps convert vinyl or acetyl groups to ethyl groups.
  • These methods demonstrate versatility in constructing substituted dihydroindenyl frameworks suitable for further functionalization.

Stock Solution Preparation and Solubility Considerations

  • For research use, this compound is typically supplied as a solid or in stock solutions.
  • Solubility varies with solvents; heating to 37 °C and ultrasonic treatment can enhance dissolution.
  • Storage conditions affect stability: recommended storage is 2-8 °C for solids; solutions stored at -80 °C remain stable up to 6 months, while -20 °C storage is limited to 1 month.
  • Preparation of stock solutions follows precise molarity calculations to ensure reproducibility in research applications.

Summary Table: Key Steps and Conditions

Step Description Reagents/Conditions Yield/Notes
1 Protection of 2-aminoindan Amino protecting group reagents Enables regioselective acetylation
2 Friedel-Crafts acetylation Acetyl chloride (neat) High regioselectivity, avoids halogenated solvents
3 Catalytic hydrogenation of acetyl to ethyl Pd-C, H2, mild temp (40-85 °C) ~49% overall yield for amine intermediate
4 Trifluoroacetylation Trifluoroacetylating agents, dichloromethane Precipitation with heptane, ~88-94% yield
5 Final hydrogenation Pd-C or other catalysts, H2 gas Converts acetyl to ethyl on trifluoroacetamide
6 Purification Filtration, crystallization, washing High purity product obtained

Research Findings and Practical Notes

  • The use of acetyl chloride as both reagent and solvent in Friedel-Crafts acetylation is a significant advancement, reducing hazardous solvent use and improving regioselectivity.
  • Catalytic hydrogenation steps are critical for converting acetyl groups to ethyl groups, with palladium on carbon being the preferred catalyst due to efficiency and selectivity.
  • Purification by crystallization from mixed solvents (heptane/dichloromethane) ensures high purity and reproducibility.
  • Preparation of stock solutions for research requires careful solvent selection and handling to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

    Oxidation: The indene ring can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene ring can yield indanone derivatives, while reduction of the trifluoroacetamide group can produce the corresponding amine.

Scientific Research Applications

Biological Activities

Research indicates that N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide exhibits several biological activities:

Case Studies

Several notable studies have explored the applications of this compound:

Study 1: Neuropharmacological Assessment

In a controlled animal study, researchers evaluated the effects of this compound on serotonergic signaling pathways. The findings indicated that modifications to the ethyl group influenced receptor affinity and selectivity, suggesting avenues for developing targeted antidepressants.

Study 2: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of various derivatives of indene-based compounds. While direct results for this compound were not conclusive, related compounds exhibited significant activity against Gram-positive bacteria.

Biological Activities and Potential Applications

Biological ActivityMechanismPotential Applications
Serotonin Receptor AgonismInteraction with 5-HT_2A receptorsTreatment of depression and anxiety
NeuroprotectionReduction of oxidative stressNeurodegenerative disease therapies
Antimicrobial ActivityInhibition of bacterial growthDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The indene ring system provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

N-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

  • Key Difference : Lacks the 5-ethyl substituent .

N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS 601487-87-0)

  • Key Difference : Substitution of 5-ethyl with 5-acetyl .
  • Impact : The acetyl group introduces a polar ketone, altering solubility (e.g., 10 mM in DMSO for research use) and possibly affecting bioavailability .

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS 601487-89-2)

  • Key Difference : Contains both acetyl (position 5) and ethyl (position 6) groups.
  • Impact : Dual substituents increase molecular complexity and steric bulk, which may enhance receptor binding specificity in drug candidates .

Functional Group Variants

N-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide

  • Key Difference : Trifluoroacetamide at position 1 instead of 2.

N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide

  • Key Difference : Incorporates a benzimidazolone ring instead of dihydroindenyl.
  • Impact : The heterocyclic structure introduces hydrogen-bonding capabilities, which could improve solubility and interaction with enzymatic targets .

Pharmacological Analogs

N-(5-(Methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide Derivatives

  • Key Difference : Replaces trifluoroacetyl with methylsulfonyl .

2-(2-Fluorophenoxy)-N-indan-5-yl-acetamide

  • Key Difference: Substitutes trifluoroacetamide with 2-fluorophenoxyacetamide.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
N-(5-Ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-TFA C₁₃H₁₄F₃NO₂ 285.25 5-Ethyl, 2-trifluoroacetamide High lipophilicity, drug intermediate
N-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-TFA C₁₁H₁₀F₃NO₂ 257.20 2-Trifluoroacetamide Lower metabolic stability
N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-TFA C₁₃H₁₂F₃NO₂ 271.24 5-Acetyl, 2-trifluoroacetamide Soluble in DMSO (10 mM)
N-(1H-Benzimidazol-5-yl)-2,2,2-TFA C₁₀H₈F₃N₂O₂ 273.21 Benzimidazolone core Enhanced hydrogen bonding

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide with high purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React a 5-ethyl-2,3-dihydro-1H-inden-2-amine precursor with trifluoroacetic anhydride (TFAA) in a polar aprotic solvent (e.g., DMF, DMSO) under inert atmosphere .
  • Step 2 : Use a base catalyst (e.g., K₂CO₃, NaH) to facilitate the reaction at 60–80°C for 4–6 hours .
  • Purification : Recrystallize the crude product using ethanol or pet-ether mixtures to achieve >95% purity .

Q. Key Reaction Parameters :

ParameterConditionReference
SolventDMF/DMSO
CatalystK₂CO₃ or NaH
Temperature60–80°C
Purification MethodEthanol recrystallization

Q. Which spectroscopic techniques are optimal for characterizing this compound?

A multi-technique approach ensures accurate structural confirmation:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the indenyl backbone and trifluoroacetamide group. Key signals include δ ~7.2–7.5 ppm (aromatic protons) and δ ~170 ppm (C=O of trifluoroacetamide) .
  • FTIR : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1100–1200 cm⁻¹ (C-F vibrations) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 299.29) .
  • X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry (e.g., using SHELXL for refinement) .

Q. What biological activities have been reported for this compound?

Preliminary studies suggest:

  • Antimicrobial Activity : Inhibits bacterial growth (e.g., E. coli, S. aureus) at IC₅₀ values of 10–50 µM, likely due to enzyme inhibition (e.g., topoisomerase II) .
  • Anticancer Potential : Shows cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ ~20–40 µM) via apoptosis induction .
  • Anti-inflammatory Effects : Reduces TNF-α and IL-6 production in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Common challenges include disordered solvent molecules or incorrect space group assignments. Mitigation strategies:

  • Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (Uᵢₒ) and occupancy .
  • Validation Tools : Cross-check with ORTEP-3 for graphical validation of bond lengths/angles .
  • Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce R-factor discrepancies (target R₁ < 5%) .

Case Example : A related trifluoroacetamide derivative showed improved refinement after resolving solvent disorder via the SQUEEZE algorithm in PLATON .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the indenyl 5-position to enhance antimicrobial potency .
  • Scaffold Hybridization : Fuse the indenyl moiety with triazoloquinazoline systems to improve DNA intercalation (see for analogous compounds) .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes like cyclooxygenase-2 (COX-2) .

Q. How can low synthetic yields be addressed in large-scale preparations?

  • Catalyst Screening : Replace NaH with milder bases (e.g., Et₃N) to reduce side reactions .
  • Solvent Optimization : Switch to THF or acetonitrile for better solubility of intermediates .
  • Flow Chemistry : Implement continuous flow systems to maintain consistent temperature and mixing, improving yield by 15–20% .

Q. What analytical methods validate metabolic stability in preclinical studies?

  • LC-MS/MS : Quantify compound degradation in liver microsome assays (human/rat) .
  • CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .
  • Plasma Stability Tests : Incubate compound in plasma (37°C, pH 7.4) and monitor half-life via HPLC .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental solubility data?

  • Experimental Validation : Use shake-flask method with UV/Vis quantification in buffers (pH 1–7.4) .
  • Computational Adjustments : Apply correction factors to COSMO-RS predictions based on logP values (experimental vs. predicted) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

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